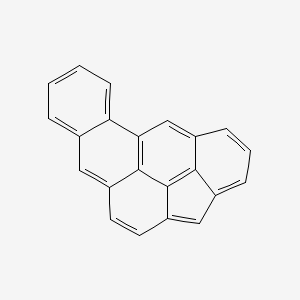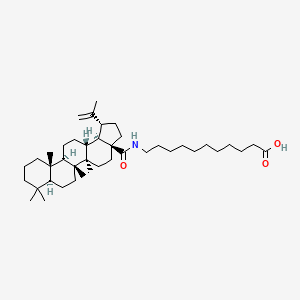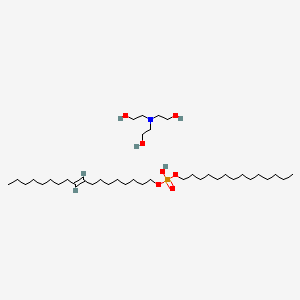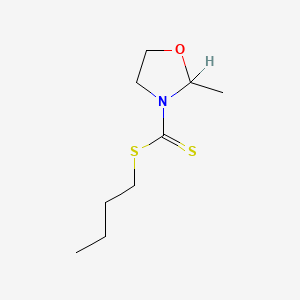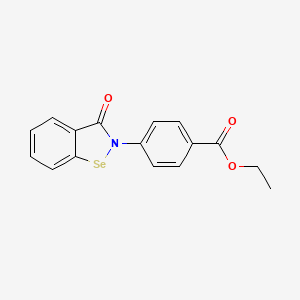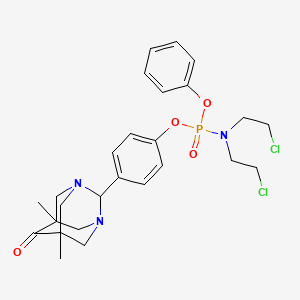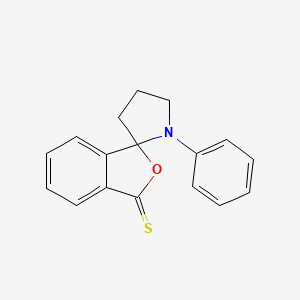
1'-Phenylspiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Phenylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a benzo©thiophene moiety and a pyrrolidinone ring in its structure makes it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of 1’-Phenylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between aziridine and 3-ylideneoxindole. This reaction proceeds under mild conditions and yields the desired spiro compound with high diastereoselectivity . The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the cycloaddition process.
Analyse Des Réactions Chimiques
1’-Phenylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, where nucleophiles like amines or thiols can replace a leaving group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces alcohols.
Applications De Recherche Scientifique
1’-Phenylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: It may have potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism by which 1’-Phenylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one exerts its effects is not well-documented. its molecular structure suggests that it could interact with various biological targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions. These interactions could modulate the activity of the target molecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1’-Phenylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one can be compared with other spiro compounds, such as spirooxindole-pyrrolidines and spiroindolines. These compounds share a similar spiro linkage but differ in the nature of the rings involved. The uniqueness of 1’-Phenylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one lies in the presence of the benzo©thiophene moiety, which imparts distinct chemical and biological properties.
Similar compounds include:
- Spirooxindole-pyrrolidines
- Spiroindolines
- Spirobenzofurans
Propriétés
Numéro CAS |
83962-52-1 |
|---|---|
Formule moléculaire |
C17H15NOS |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
1'-phenylspiro[2-benzofuran-3,2'-pyrrolidine]-1-thione |
InChI |
InChI=1S/C17H15NOS/c20-16-14-9-4-5-10-15(14)17(19-16)11-6-12-18(17)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Clé InChI |
ZQJOMUAHYZXBNP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C3=CC=CC=C3C(=S)O2)N(C1)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


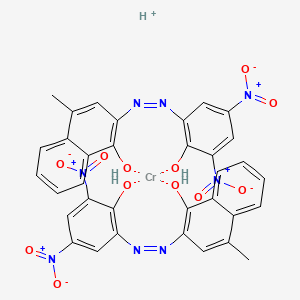
![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 3-(trichloromethyl)benzoate](/img/structure/B15184543.png)


